

Initial Investigation of 4-Bromo-5-methoxy-2-methylaniline Reactivity: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-5-methoxy-2-methylaniline

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Abstract

This technical guide provides an in-depth initial investigation into the reactivity of **4-Bromo-5-methoxy-2-methylaniline**. This compound is a substituted aniline containing a bromine atom, a methoxy group, and a methyl group on the benzene ring, making it a versatile building block for the synthesis of more complex molecules in the pharmaceutical and materials science industries. This document summarizes its key chemical properties, predicted reactivity in common organic transformations, and detailed experimental protocols for representative reactions. The guide is intended to serve as a foundational resource for researchers interested in utilizing this molecule in their synthetic endeavors.

Chemical Properties and Spectroscopic Data

4-Bromo-5-methoxy-2-methylaniline, with the chemical formula $C_8H_{10}BrNO$, is a multifaceted aromatic amine.^[1] Its structure incorporates several functional groups that dictate its chemical behavior. The physical and computed properties of this compound are summarized in the table below. While experimental spectroscopic data for this specific molecule is not readily available in the public domain, the table includes predicted data based on the analysis of its structural analogs.^{[2][3]}

Property	Value
IUPAC Name	4-bromo-5-methoxy-2-methylaniline
CAS Number	152626-77-2
Molecular Formula	C ₈ H ₁₀ BrNO
Molecular Weight	216.07 g/mol
Appearance	Predicted: White to off-white solid
Melting Point	Not available
Boiling Point	Not available
Predicted ¹ H NMR	Peaks corresponding to aromatic protons, methoxy protons, methyl protons, and amine protons. Chemical shifts influenced by the electronic effects of the substituents.
Predicted ¹³ C NMR	Resonances for eight distinct carbon atoms, including substituted and unsubstituted aromatic carbons, and the methyl and methoxy carbons.
Predicted IR (cm ⁻¹)	Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C-O stretching (methoxy), and C-Br stretching.
Predicted Mass Spectrum	Molecular ion peak (M ⁺) and isotopic peak (M+2) characteristic of a monobrominated compound. Fragmentation patterns would involve loss of methyl, methoxy, and amino groups.

Predicted Reactivity

The reactivity of **4-Bromo-5-methoxy-2-methylaniline** is governed by the interplay of its functional groups: the activating amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups, and the deactivating but synthetically versatile bromo (-Br) group.

Electrophilic Aromatic Substitution

The amino, methoxy, and methyl groups are all ortho-, para-directing and activating for electrophilic aromatic substitution. The positions ortho and para to the strongly activating amino group are the most susceptible to electrophilic attack. However, steric hindrance from the adjacent methyl and methoxy groups will influence the regioselectivity of these reactions. Further bromination, for instance, would likely occur at the position ortho to the amino group that is not already substituted.^{[4][5]}

Reactions of the Amino Group

The primary amino group is a key site for a variety of transformations. It can be diazotized to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via Sandmeyer or similar reactions.^{[6][7]} The amino group can also participate in N-alkylation, N-acylation, and condensation reactions.

Reactions of the Bromo Group

The bromine atom can be replaced through various transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the formation of new C-N bonds.^{[8][9][10][11][12]} It can also be a site for the formation of organometallic reagents, such as Grignard or organolithium reagents, which can then react with various electrophiles.

Key Experimental Protocols

The following are detailed, generalized protocols for key reactions that **4-Bromo-5-methoxy-2-methylaniline** is expected to undergo. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Diazotization and Sandmeyer Reaction

This two-step protocol describes the conversion of the amino group to a diazonium salt, followed by its replacement with a chloro group as a representative Sandmeyer reaction.

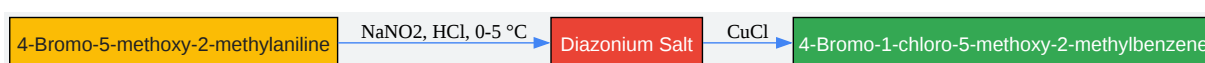
Step 1: Diazotization

- Dissolve 1.0 equivalent of **4-Bromo-5-methoxy-2-methylaniline** in a suitable acidic solution (e.g., 3M HCl) and cool the mixture to 0-5 °C in an ice bath.

- Slowly add a solution of 1.1 equivalents of sodium nitrite (NaNO_2) in water dropwise to the aniline solution, maintaining the temperature below 5 °C.
- Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Sandmeyer Reaction (Chlorination)

- In a separate flask, prepare a solution of 1.2 equivalents of copper(I) chloride (CuCl) in concentrated hydrochloric acid and cool it to 0-5 °C.
- Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen gas evolution should be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Caption: Diazotization followed by Sandmeyer reaction.

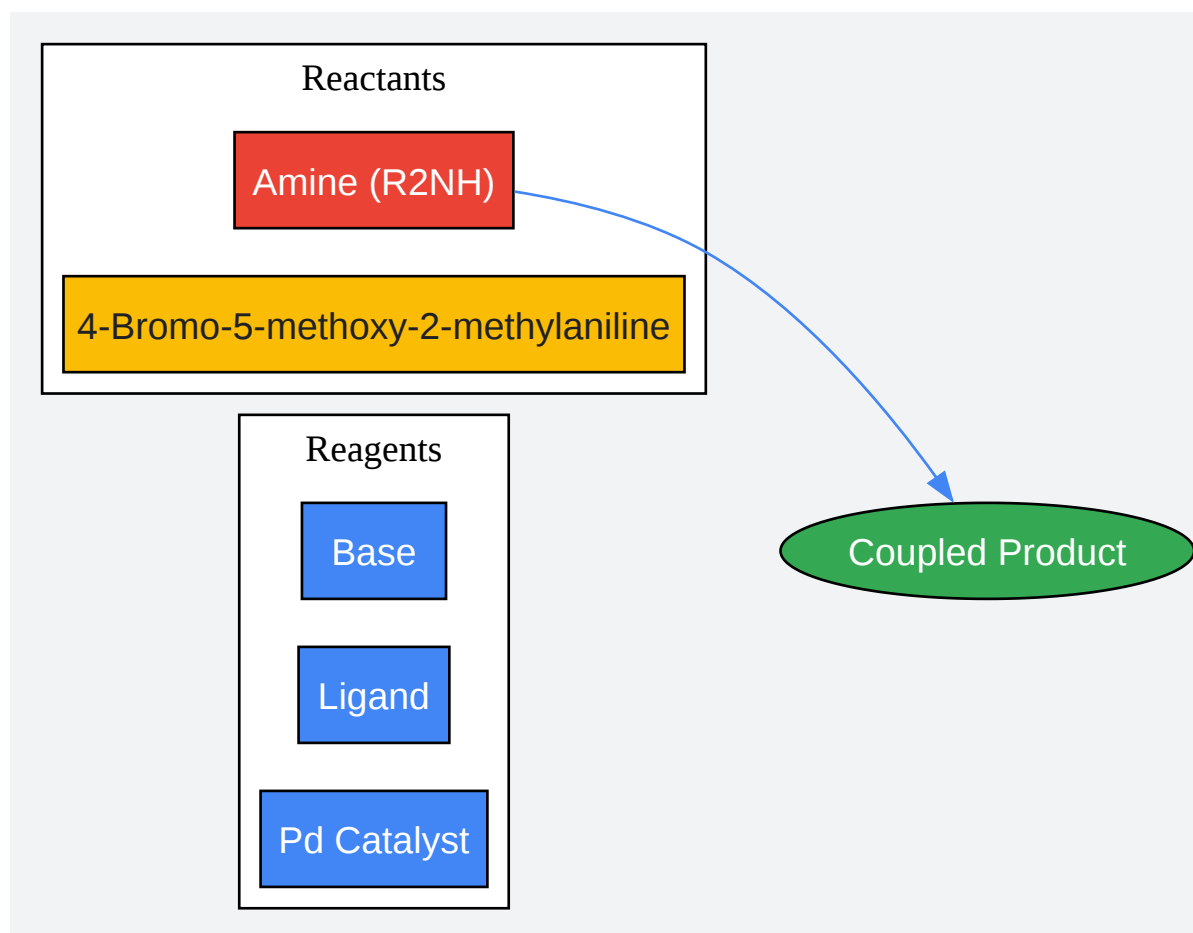
Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of **4-Bromo-5-methoxy-2-methylaniline** with a generic secondary amine.

- To an oven-dried Schlenk tube, add 1.0 equivalent of **4-Bromo-5-methoxy-2-methylaniline**, 1.2 equivalents of the desired amine, a palladium catalyst (e.g., 2 mol% $\text{Pd}_2(\text{dba})_3$), a

suitable phosphine ligand (e.g., 4 mol% XPhos), and 1.4 equivalents of a base (e.g., sodium tert-butoxide).

- Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
- Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
- Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
- Concentrate the filtrate and purify the crude product by column chromatography on silica gel.



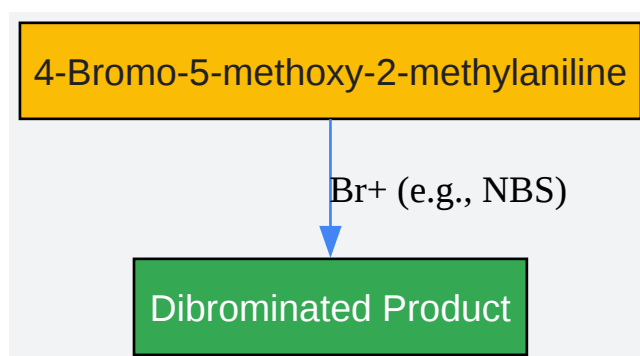
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Caption: Buchwald-Hartwig amination workflow.

Electrophilic Bromination

This protocol provides a general method for the further bromination of the aromatic ring.

- Dissolve 1.0 equivalent of **4-Bromo-5-methoxy-2-methylaniline** in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of 1.0 equivalent of a brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) dropwise.
- Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction by TLC.
- Upon completion, quench the reaction with a solution of sodium thiosulfate.
- Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography or recrystallization.



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Caption: Electrophilic bromination of the aromatic ring.

Conclusion

4-Bromo-5-methoxy-2-methylaniline is a promising chemical intermediate with multiple reactive sites that can be selectively functionalized. Its amino group allows for diazotization and subsequent Sandmeyer-type reactions, while the bromo substituent opens avenues for

transition-metal-catalyzed cross-coupling reactions. The activated aromatic ring is also susceptible to further electrophilic substitution. The protocols and reactivity predictions provided in this guide offer a solid starting point for the exploration of this molecule's synthetic potential in the development of novel compounds for various applications. Further experimental work is warranted to fully elucidate its reaction scope and optimize conditions for specific transformations.

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